molecular formula C8H4BrF3O2 B1660492 Methyl 4-bromo-2,3,6-trifluorobenzoate CAS No. 773134-13-7

Methyl 4-bromo-2,3,6-trifluorobenzoate

Cat. No. B1660492
CAS RN: 773134-13-7
M. Wt: 269.01
InChI Key: JFIQLTMOLNNWDH-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2,3,6-trifluorobenzoate” is a chemical compound with the CAS Number: 773134-13-7 . It has a molecular weight of 269.02 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 4-bromo-2,3,6-trifluorobenzoate” and its InChI Code is "1S/C8H4BrF3O2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,1H3" .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2,3,6-trifluorobenzoate” is a liquid at room temperature . It has a molecular weight of 269.02 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Photoactive Compounds

Methyl 4-bromo-2,3,6-trifluorobenzoate: is utilized in the synthesis of photoactive compounds, particularly in the development of novel ortho-fluoroazobenzenes . These compounds exhibit photochromic behavior, which is the ability to change color when exposed to light. This property is highly valuable in creating advanced materials for data storage, sensors, and molecular switches.

Photoswitchable Materials

Incorporating Methyl 4-bromo-2,3,6-trifluorobenzoate into materials allows for the creation of photoswitchable devices . These devices can switch their physical or chemical properties in response to light, which is essential for developing next-generation materials with controllable features.

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-bromo-2,3,6-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIQLTMOLNNWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283173
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2,3,6-trifluorobenzoate

CAS RN

773134-13-7
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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